molecular formula C11H22O6 B1583499 Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol CAS No. 27925-07-1

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol

Cat. No.: B1583499
CAS No.: 27925-07-1
M. Wt: 250.29 g/mol
InChI Key: YRTNMMLRBJMGJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of a catalyst, such as titanium tetrabutoxide or dibutyltin oxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is gradually increased to around 180-220°C to facilitate the removal of water or methanol, which are by-products of the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with distillation columns to continuously remove the by-products. The reaction mixture is heated under reduced pressure to drive the polycondensation to completion. The resulting polymer is then purified and processed into the desired form, such as pellets or fibers, for further use in manufacturing .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, primarily undergoes reactions typical of polyesters. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, exerts its effects is primarily through its physical and chemical properties. The polymer forms strong, flexible, and chemically resistant materials due to the ester linkages between the monomeric units. These properties make it suitable for various applications where durability and resistance to degradation are essential .

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Similar in structure but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol.

    Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol: Uses a different diol, resulting in different mechanical properties.

    Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another variant with a different diol component.

Uniqueness

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is unique due to the presence of 2,2-dimethyl-1,3-propanediol, which imparts enhanced chemical resistance and mechanical strength compared to other similar polymers. This makes it particularly suitable for applications requiring high durability and stability .

Properties

CAS No.

27925-07-1

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid

InChI

InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

YRTNMMLRBJMGJJ-UHFFFAOYSA-N

SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

27925-07-1

Origin of Product

United States

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